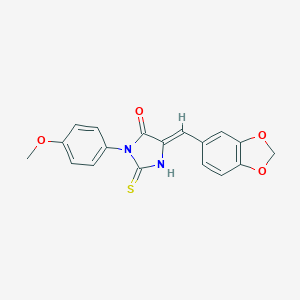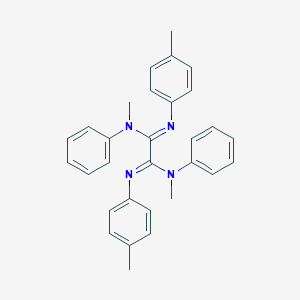
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. DIBAL-H is a reducing agent that is commonly used for the reduction of esters, ketones, and nitriles. It is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a reducing agent that works by transferring a hydride ion to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl carbon of the substrate, resulting in the reduction of the carbonyl group to an alcohol. The mechanism of action of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is well-established, and it is widely used in scientific research.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is not used in biochemical and physiological experiments due to its reducing properties. It can cause damage to the cells and tissues due to its ability to reduce proteins and other biomolecules. Therefore, it is not recommended to use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in biochemical and physiological experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide has several advantages and limitations for lab experiments. Its main advantage is its ability to reduce a wide range of organic compounds, making it a versatile reducing agent. Its limitations include its toxicity and flammability. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is highly reactive and should be handled with care. It is also expensive and not readily available in some parts of the world.
Orientations Futures
There are several future directions for the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in scientific research. One direction is the development of new synthetic methods that use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a reducing agent. Another direction is the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in the synthesis of new drugs and drug intermediates. The development of safer and more efficient reducing agents is also an area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a versatile reducing agent that is widely used in scientific research. Its ability to reduce a wide range of organic compounds makes it a valuable tool in organic synthesis, biochemistry, and pharmacology. However, its toxicity and flammability make it a challenging compound to work with. Future research should focus on the development of safer and more efficient reducing agents.
Méthodes De Synthèse
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is synthesized by reacting diisobutylaluminum hydride (DIBAL) with imidazole. The reaction takes place in anhydrous conditions and yields N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a white solid. The synthesis of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a well-established process, and the compound is readily available in the market.
Applications De Recherche Scientifique
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is widely used in scientific research for the reduction of various organic compounds. It is commonly used in organic synthesis for the reduction of esters, ketones, and nitriles. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is also used in biochemistry for the reduction of proteins, peptides, and other biomolecules. In pharmacology, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is used for the synthesis of drugs and drug intermediates.
Propriétés
Nom du produit |
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide |
|---|---|
Formule moléculaire |
C30H30N4 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1-N,2-N-dimethyl-1-N//',2-N//'-bis(4-methylphenyl)-1-N,2-N-diphenylethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-23-15-19-25(20-16-23)31-29(33(3)27-11-7-5-8-12-27)30(32-26-21-17-24(2)18-22-26)34(4)28-13-9-6-10-14-28/h5-22H,1-4H3 |
Clé InChI |
ZNGZCAFGSSVUPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)
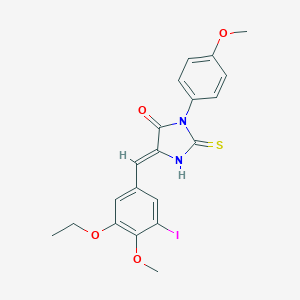
![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)
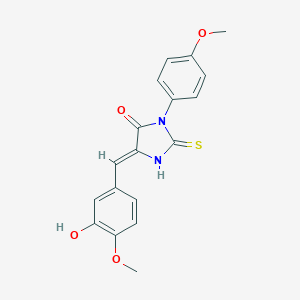
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
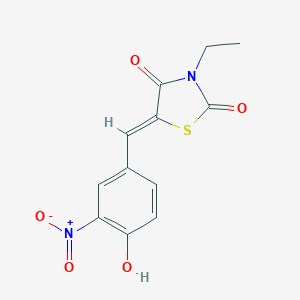
![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
